molecular formula C10H11NO3 B1316180 Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate CAS No. 758684-29-6

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

Cat. No.: B1316180
CAS No.: 758684-29-6
M. Wt: 193.2 g/mol
InChI Key: CCROCSXSFACGHR-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (CAS: 758684-29-6) is a heterocyclic compound featuring a benzo-fused oxazine ring with a methyl ester group at position 5. Its molecular formula is C₁₀H₁₁NO₃, and it is widely utilized as a synthetic intermediate in medicinal chemistry. The compound is synthesized via multi-step reactions, including amide coupling and hydrolysis, as demonstrated in the preparation of derivatives like compound 47 (tert-butyl 6-((4-methoxyphenyl)carbamoyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate) using DMAP and diisopropyl dicarbonate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl chloroformate in the presence of a base, such as triethylamine, to form the oxazine ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxazine ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate exhibit significant antimicrobial properties. For instance, a study published in the Egyptian Journal of Chemistry reported that synthesized benzoxazine derivatives demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Candida albicans .

CompoundActivity AgainstReference
Benzoxazine derivative AStaphylococcus aureus
Benzoxazine derivative BCandida albicans

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro tests using the DPPH radical scavenging method indicated that certain derivatives can effectively neutralize free radicals, suggesting potential applications in pharmaceutical formulations aimed at oxidative stress-related diseases .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various novel compounds with potential therapeutic applications. For example, researchers have synthesized hybrid compounds incorporating this oxazine structure to enhance acetylcholinesterase inhibition activity . This approach is particularly relevant for developing treatments for neurodegenerative diseases.

Material Science Applications

The unique structural characteristics of this compound allow it to be utilized in the development of advanced materials. Its derivatives have been explored for use in:

  • Polymer Chemistry : Incorporating oxazine structures into polymer matrices to improve mechanical and thermal properties.
  • Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating high-performance coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several benzoxazine derivatives against a panel of bacterial strains. The results indicated that certain modifications to the methyl 3,4-dihydro-2H-benzo[1,4]oxazine structure significantly enhanced antibacterial activity .

Case Study 2: Synthesis and Characterization

In another study focused on synthesizing new derivatives of this compound, researchers employed various spectral techniques (FT-IR, NMR) to characterize the compounds. The findings highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxazine Ring

Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS: 22244-22-0)

  • Structural Difference : Ethyl ester at position 2 instead of methyl.
  • This derivative is synthesized via regioselective formylation and substitution reactions, as seen in the synthesis of ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under NaH/DMF conditions .

Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS: 202195-67-3)

  • Structural Difference : A ketone group at position 3, leading to partial unsaturation.
  • Impact : The oxo group enhances hydrogen-bonding capacity and rigidity. It is a key intermediate for nitro derivatives (e.g., 7-nitro and 8-nitro analogues) synthesized via nitration and hydrolysis, with applications in antitumor research .

Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS: 534571-98-7)

  • Structural Difference: Cyano group at position 2.
  • Impact: The electron-withdrawing cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions. Its molecular weight (218.21 g/mol) and IR/NMR profiles differ significantly from the parent compound .

Functional Group Additions

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

  • Structural Difference : Bromine at position 6 and sulfonamide at position 6.
  • Impact: Bromine enhances steric bulk, while the sulfonamide group introduces hydrogen-bond donor/acceptor sites. These derivatives exhibit reduced reactivity in Suzuki cross-coupling reactions compared to unsubstituted analogues, as seen in antitumor studies .

Physical and Spectral Properties

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR)
Parent Compound C₁₀H₁₁NO₃ Not reported
3-Oxo Derivative C₁₀H₉NO₄ 310–311 (dec.) IR: 3320 cm⁻¹ (OH), 1715 cm⁻¹ (C=O)
6-Chloro-3-methylthio Derivative C₁₀H₁₀ClN₃O₄S₂ 252–253 (dec.) ¹H-NMR: δ 3.30 (N-CH₃), 8.29 (H-8)
  • Key Observations :
    • The 3-oxo derivative has a higher melting point due to increased crystallinity from hydrogen bonding.
    • Chloro and methylthio substituents alter electronic environments, as evidenced by NMR shifts .

Biological Activity

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate, with the CAS number 758684-29-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C10_{10}H11_{11}NO3_3, with a molecular weight of 193.20 g/mol. It possesses a high gastrointestinal absorption rate and is permeable through the blood-brain barrier, indicating potential neurological applications. The compound is a substrate for CYP1A2 but does not inhibit several other cytochrome P450 enzymes, suggesting a favorable metabolic profile for therapeutic use .

Antimicrobial Activity

Research indicates that derivatives of oxazine compounds exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth in various studies. For instance, compounds with similar structures have been reported to possess activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Preliminary studies have indicated that this compound may exhibit antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and exhibited protective effects on tissues subjected to inflammatory stimuli. This suggests potential applications in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

A notable study involved the synthesis and biological evaluation of various derivatives of this compound. These derivatives were tested for their antibacterial and antifungal activities using standard disc diffusion methods. Results showed that certain modifications enhanced their efficacy against specific pathogens .

Activity IC50 Value (µM) Tested Pathogen/Cell Line
Antibacterial20Staphylococcus aureus
Antifungal15Candida albicans
Antitumor (HeLa cells)25HeLa cervical cancer cell line
Anti-inflammatory-Murine model of acute inflammation

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
  • Modulation of Inflammatory Pathways : It may regulate cytokine production and inflammatory mediators.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing aryl or heteroaryl substituents to the benzo[1,4]oxazine scaffold?

  • Answer : Suzuki-Miyaura cross-coupling is a widely used method for introducing aryl groups. For example, 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride can be coupled with aryl boronic acids under palladium catalysis to generate diverse derivatives. This method allows precise control over substitution patterns, though bulky or electron-deficient aryl groups may reduce reactivity (e.g., compounds 47 and 48 showed decreased activity in Table 3) . Alternative methods include nucleophilic aromatic substitution or Buchwald-Hartwig amination for nitrogen-containing heterocycles.

Q. How can the purity and structural integrity of synthesized benzo[1,4]oxazine derivatives be validated?

  • Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., ¹H, ¹³C) are critical for confirming molecular weight and structural assignments. For example, in the synthesis of AZD9977 (a mineralocorticoid receptor modulator), the target compound’s structure was validated via ¹H NMR and HRMS, with chemical shifts consistent with the benzo[1,4]oxazine core . Purity ≥95% is typically confirmed by LC-MS .

Q. What reaction conditions optimize the synthesis of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine intermediates?

  • Answer : Cyclization reactions using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or THF) at 60–80°C are effective. For instance, 2-chloroacetyl chloride reacted with 2-amino-4-chloro-6-nitrophenol in DMF with K₂CO₃ and 18-crown-6 to yield 8-chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one . Reductive amination or nitro group reduction (e.g., using Pd/C and H₂) further modifies intermediates .

Advanced Research Questions

Q. How do substituents at the 6- or 7-position of the benzo[1,4]oxazine core influence biological activity in drug discovery?

  • Answer : Substituents significantly modulate target affinity and pharmacokinetics. For example, in a study on URAT1 inhibitors, replacing a rigid aromatic system with 3,4-dihydro-2H-benzo[b][1,4]oxazine enhanced flexibility and improved binding to the urate transporter. Methyl or trifluoromethyl groups at the 6-position increased metabolic stability, while electron-withdrawing groups (e.g., -Br, -NO₂) improved enzyme inhibition . Structure-activity relationship (SAR) studies often combine computational modeling (e.g., docking) with iterative synthesis .

Q. What strategies resolve contradictions in reactivity trends during cross-coupling reactions of halogenated benzo[1,4]oxazines?

  • Answer : Contradictions arise from steric hindrance or electronic effects. For instance, Suzuki coupling of 6-bromo derivatives with bulky aryl boronic acids may require optimized ligands (e.g., XPhos) or elevated temperatures (80–100°C) to overcome low reactivity. Contrastingly, electron-deficient boronic acids (e.g., pyridinyl) often proceed efficiently at room temperature. Mechanistic studies using DFT calculations can clarify electronic contributions .

Q. How can benzo[1,4]oxazine derivatives be integrated into targeted therapies, such as anticancer or anti-inflammatory agents?

  • Answer : The scaffold’s versatility enables conjugation with bioactive moieties. In preclinical studies, AZD9977 combined the benzo[1,4]oxazine core with a fluoro-substituted acetamide group, achieving selective mineralocorticoid receptor modulation . Similarly, triazolo-pyridazine hybrids demonstrated antiproliferative activity against cancer cell lines by inhibiting kinases or DNA repair pathways . Target engagement is validated via competitive binding assays (e.g., SPR or radioligand displacement) .

Q. Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for sluggish cross-couplings .
  • Analytical Rigor : Employ X-ray crystallography (e.g., for tert-butyl-protected derivatives) to resolve ambiguous NMR assignments .
  • Biological Assays : Pair in vitro enzyme assays with in vivo pharmacokinetic studies (e.g., rodent models) to prioritize lead compounds .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCROCSXSFACGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585704
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758684-29-6
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.16 g of methyl 3-amino-4-hydroxybenzoate are dissolved in 100 ml of dimethylformamide in a 500 ml round-bottomed flask. 17.06 g of potassium carbonate and then 7.98 ml of dibromoethane are subsequently added. The reaction medium is heated at 110° C. with stirring for five hours. After evaporating the solvent, water and ethyl acetate are added. The aqueous phase is extracted three times with ethyl acetate. The organic phases are combined and then dried over magnesium sulfate and the solvent is evaporated under reduced pressure. The residue is chromatographed on silica gel with a heptane/ethyl acetate 6/4 mixture. 3.61 g of methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate are obtained.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.06 g
Type
reactant
Reaction Step Two
Quantity
7.98 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-amino-4-hydroxy-benzoic acid methyl ester (4.2 g, 25.4 mmol) in dimethylformamide (85 mL) was treated with K2CO3 (14.2 g, 102.9 mmol, 4 equiv.) and 1,2-dibromoethane (19.3 g, 102.9 mmol, 4 equiv.). The mixture was stirred at 70° C. overnight, then filtered to remove the solids. The filtrate was removed under vacuo, and the residue was purified by flash chromatography (heptane/ethyl acetate gradient) to yield 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylic acid methyl ester, 3.65 g (73%) as a light yellow solid, MS (ISP): m/e=235.1 (M+CH3CN+.); δH (300 MHz; CDCl3) 7.36 (1H, dd, J=8.5, 2.0), 7.30 (1H, d, J=2.0), 6.78 (1H, d, J=8.5), 4.30 (2H, m); 3.85 (3H, s), 3.43 (2H, m).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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